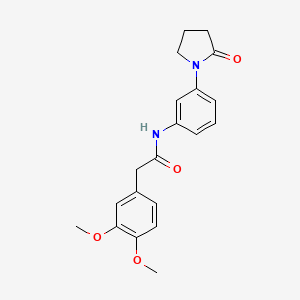
(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a compound that belongs to the class of benzofuran derivatives. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Scientific Research Applications
Organometallic Complexes and Catalysis
The synthesis and application of organometallic complexes containing bidentate pyridine-alkoxide ligands, similar in structure to the compound , have been extensively studied. These complexes exhibit significant catalytic activity in olefin polymerization, showcasing their potential in creating polymers with specific properties (Tsukahara, Swenson, & Jordan, 1997). Additionally, luminescent zirconium complexes with CNN pincer ligands have been prepared, demonstrating remarkable photoluminescent properties upon excitation with visible light, which could be leveraged in light-emitting devices and sensors (Zhang, Petersen, & Milsmann, 2018).
Photocatalytic Properties
A novel three-dimensional zinc(II) coordination polymer based on specific ligands has shown excellent photocatalytic activity in degrading organic dyes. This highlights its potential application in environmental remediation and water purification technologies (Xue, Cheng, Chen, Kong, & Zhang, 2020).
Adsorption and Selective Removal of Dyes
The synthesis of metal-organic frameworks (MOFs) that exhibit ultrahigh uptake capacities for anionic dyes from aqueous solutions has been reported. These MOFs, through the incorporation of specific ligands similar to the compound of interest, can selectively adsorb anionic dyes, indicating their potential use in the selective removal of contaminants from water (Yu, Chen, Zhang, Song, Li, Chen, Zhang, Liu, & Liu, 2021).
Conducting Polymers
Research into conducting polymers derived from low oxidation potential monomers, including pyrrole-based systems, has opened new avenues for the development of materials with enhanced electrical properties. These materials are of interest for applications in electronics and energy storage (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Biological Imaging Applications
The development of Zn(II) sensors based on the Zinpyr family, which includes derivatives with functionalities akin to the compound , has been explored for biological imaging applications. These sensors demonstrate midrange affinity for Zn(II) and have been applied in confocal microscopy studies, indicating their usefulness in tracking zinc ion distribution within biological systems (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
properties
IUPAC Name |
(2Z)-6-[(2-methylphenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15-5-2-3-7-17(15)14-25-18-8-9-19-20(12-18)26-21(22(19)24)11-16-6-4-10-23-13-16/h2-13H,14H2,1H3/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSRXQAYHMOEJW-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

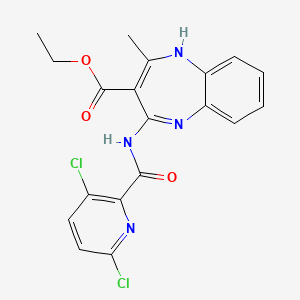
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)
![4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2905111.png)
![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)
![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2905114.png)


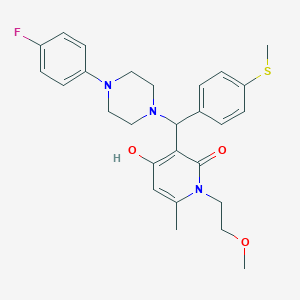
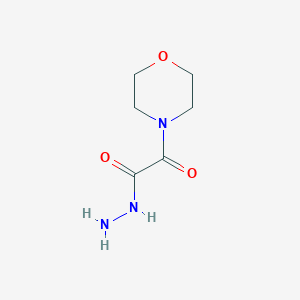
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2905120.png)

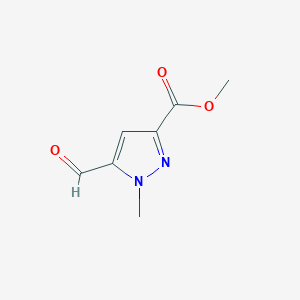
![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol](/img/structure/B2905126.png)
